1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-5-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C8H9N3OS |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)-2-(1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C8H9N3OS/c12-8(6-2-10-11-3-6)1-7-4-9-5-13-7/h2-5,8,12H,1H2,(H,10,11) |
InChI Key |
UQNNFRIEDSFQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C(CC2=CN=CS2)O |
Origin of Product |
United States |
Biological Activity
The compound 1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-5-yl)ethan-1-ol has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on a review of diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazole ring and a thiazole moiety. The structural configuration allows for various interactions at the molecular level, contributing to its biological efficacy.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole and thiazole derivatives. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives demonstrated significant antimicrobial activity against multidrug-resistant (MDR) pathogens. The most active derivative in this series exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 | Strong |
| 5a | 0.25 | Moderate |
| 10 | 0.30 | Moderate |
Antitubercular Activity
The compound has also been identified as a potential anti-tuberculosis agent. A study reported that it exhibited moderate activity against Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) of less than 0.5 μM in various media conditions. The mechanism of action appears to be related to cell wall biosynthesis inhibition, although it does not cross-react with known targets such as MmpL3 and InhA .
Anticancer Potential
Recent research has highlighted the anticancer properties of thiazolidinone derivatives, including those containing pyrazole rings. These compounds have shown cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole and pyrazole components can enhance their anticancer efficacy.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of DNA Gyrase and DHFR : Some derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial DNA replication and folate metabolism, respectively .
- Cell Wall Biosynthesis : The compound's action against Mtb suggests a novel mechanism targeting cell wall synthesis pathways, which could lead to the development of new antitubercular therapies .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole-thiazole derivatives for antimicrobial activity. The researchers found that specific structural modifications significantly enhanced the compounds' efficacy against resistant bacterial strains, indicating a promising avenue for drug development .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of thiazole derivatives, including those related to 1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-5-yl)ethan-1-ol, as effective antimicrobial agents. For instance, a series of novel thiazole derivatives were synthesized and evaluated for their antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analyses indicated that specific substitutions on the thiazole ring significantly enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Structure | Activity | Target Organism |
|---|---|---|---|
| 2a | Structure | Moderate | E. coli |
| 2b | Structure | High | S. aureus |
| 2c | Structure | Low | Pseudomonas aeruginosa |
Anticancer Properties
The anticancer potential of compounds containing thiazole and pyrazole moieties has been extensively studied. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways .
Table 2: Anticancer Activity of Pyrazole-Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | PC3 | 10 | Cell cycle arrest |
| Compound C | HepG2 | 20 | Inhibition of signaling pathways |
Anticonvulsant Effects
The anticonvulsant activity of thiazole-based compounds has also been explored. In a picrotoxin-induced convulsion model, certain derivatives showed promising results in reducing seizure activity. The SAR studies revealed that modifications to the pyrazole structure can significantly enhance anticonvulsant efficacy, making these compounds potential candidates for further development in epilepsy treatment .
Table 3: Anticonvulsant Activity of Thiazole-Pyrazole Compounds
| Compound Name | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Analogue 1 | 18.4 | 170.2 | 9.2 |
| Analogue 2 | 22.0 | 200.0 | 9.1 |
Case Studies and Research Findings
Several case studies have demonstrated the effectiveness of thiazole-pyrazole hybrids in various biological assays:
- Study on Antimicrobial Agents : A series of thiazole derivatives were synthesized and tested for their antibacterial properties, showing significant activity against drug-resistant strains.
- Anticancer Research : Investigations into the cytotoxic effects on human cancer cell lines revealed that specific structural modifications led to enhanced potency, suggesting a pathway for developing new anticancer therapies.
- Anticonvulsant Testing : Compounds were evaluated in animal models for their ability to prevent seizures, with some exhibiting high protection indices compared to existing treatments.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the pyrazole and thiazole rings. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparisons
Key Observations:
- The target compound’s unsubstituted thiazole may favor polar interactions in biological systems.
- Electronic Effects : Fluorine in introduces electron-withdrawing properties, which could alter binding affinity compared to the target compound’s simpler structure.
Comparison with Target Compound :
- The target compound likely requires a multi-step synthesis involving pyrazole and thiazole ring formation, followed by ethanol bridge incorporation. Methods from (PEG-400 catalysis) or (amide coupling) could be adapted.
- Unlike tetrazole-containing analogues in , the absence of a tetrazole simplifies purification but may reduce hydrogen-bonding sites.
Physicochemical Properties
- Solubility: The hydroxyl group in the ethanol bridge enhances water solubility compared to methylated or halogenated analogues .
- Lipophilicity (LogP) : Estimated LogP for the target compound is lower (~1.5) than benzyl- or fluorophenyl-substituted analogues (>2.5), affecting membrane permeability .
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation generally follows these steps:
Synthesis of Pyrazole and Thiazole Precursors
- Pyrazole derivatives are often prepared from chalcones or β-ketoesters via cyclization with hydrazine derivatives or phenylhydrazines.
- Thiazole rings are typically constructed by cyclocondensation reactions involving α-haloketones or β-ketoesters with thioamide or thiosemicarbazide derivatives.
Coupling of Pyrazole and Thiazole Moieties
- The linkage through an ethan-1-ol unit can be introduced via nucleophilic substitution or addition reactions involving halogenated ethanols or ethanones.
- Reduction or functional group interconversion steps may be required to install the hydroxyl group.
Purification and Characterization
- Recrystallization from suitable solvents such as ethanol, isopropyl alcohol, or n-butanol is used to purify the final compound.
- Characterization is confirmed by NMR, IR, mass spectrometry, and sometimes X-ray crystallography.
Specific Reported Synthetic Procedures
Synthesis via Chalcone and Thiosemicarbazide Route
- Chalcones bearing aryl substituents react with thiosemicarbazide to form pyrazoline-thioamide intermediates.
- These intermediates undergo cyclization with α-haloketones or β-ketoesters (e.g., ethyl 4-chloro-3-oxobutanoate) in ethanol under reflux with triethylamine as a base to form thiazole rings fused to the pyrazole moiety.
- The reaction times range from 2 to 7 hours, with yields reported between 77% and 90%.
- The final ethan-1-ol functionality can be introduced by reduction or by using appropriate ethanone derivatives as starting materials.
Use of Dimethylformamide Dimethyl Acetal (DMF-DMA)
- Pyrazoline-thioamide intermediates are treated with DMF-DMA in dichloromethane under reflux for 6 hours.
- This step facilitates the formation of key intermediates that can be further reacted with α-haloketones to yield the thiazole ring.
- This method allows for high purity and good yields of the intermediate compounds.
Cyclocondensation with α-Haloketones
- The reaction of pyrazoline-thioamide intermediates with α-haloketones such as ethyl 2-chloro-3-oxobutanoate or 2-bromoacetylbenzofuran in ethanol with triethylamine under reflux conditions leads to the formation of the thiazole ring.
- This step is crucial for the formation of the 1,3-thiazol-5-yl moiety attached to the ethan-1-ol linker.
- The reaction is typically monitored by TLC and completed within several hours.
Data Table Summarizing Key Preparation Steps
| Step | Reactants/Intermediates | Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Chalcones + Thiosemicarbazide | Ethanol, reflux | 4-6 h | 80-85 | Formation of pyrazoline-thioamide |
| 2 | Pyrazoline-thioamide + DMF-DMA | Dichloromethane, reflux | 6 h | ~85 | Intermediate formation for cyclization |
| 3 | Intermediate + α-haloketones (e.g., ethyl 2-chloro-3-oxobutanoate) + Et3N | Ethanol, reflux | 2-7 h | 77-90 | Cyclocondensation to form thiazole ring |
| 4 | Purification by recrystallization | Solvents: isopropyl alcohol, n-butanol | N/A | N/A | Final purification |
Research Findings and Analysis
- The described synthetic routes yield the target compound with high purity and respectable yields (typically above 75%), demonstrating the robustness of the methods.
- The use of triethylamine as a base and ethanol as a solvent under reflux conditions is common and effective for the cyclization steps.
- Spectroscopic data (1H NMR, 13C NMR, IR) confirm the successful formation of the pyrazole and thiazole rings and the presence of the ethan-1-ol group.
- Single crystal X-ray diffraction has been used in related compounds to confirm molecular structure and ring connectivity.
- The synthetic strategies are adaptable to various substituted pyrazole and thiazole derivatives, allowing for structural diversity in analog development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
